1,5-Hexanediol, 2-ethyl-

Description

Nomenclature and Isomeric Considerations in Scientific Literature

The systematic IUPAC name for this compound is 2-ethylhexane-1,3-diol. nih.gov However, it is widely known by a variety of synonyms in scientific and commercial literature. These include Ethohexadiol, Ethyl hexanediol, and Octylene glycol. nih.gov One of its most recognized historical names is "Rutgers 612," which reflects its development at Rutgers University. nist.gov

A crucial aspect of 2-Ethyl-1,3-hexanediol's chemistry lies in its stereoisomerism. The molecule contains two chiral centers, at the carbon atoms in the 2nd and 3rd positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). cymitquimica.com The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The commercially available product is typically a mixture of these isomers. cymitquimica.com The specific stereochemistry can influence its biological activity and physical properties, a factor that is of significant interest in advanced research applications.

Interactive Data Table: Nomenclature of 2-Ethyl-1,3-Hexanediol (B165326)

| Type of Name | Name | Source |

|---|---|---|

| IUPAC Name | 2-ethylhexane-1,3-diol | PubChem nih.gov |

| Common Name | Ethohexadiol | PubChem nih.gov |

| Common Name | Ethyl hexanediol | PubChem nih.gov |

| Common Name | Octylene glycol | PubChem nih.gov |

| Historical Name | Rutgers 612 | Benchchem , NIST nist.gov |

| CAS Number | 94-96-2 | PubChem nih.gov |

Historical Overview of Research and Industrial Relevance

Research into 2-Ethyl-1,3-hexanediol gained significant momentum due to its effectiveness as an insect repellent. mahaautomation.com It was widely used for personal application to repel mosquitoes, chiggers, black flies, and other biting insects. chemicalbook.com In 1981, the U.S. Environmental Protection Agency (EPA) published a pesticide registration standard for 2-ethyl-l,3-hexanediol, also known as "6-12," for use on human skin and clothing. epa.gov

Industrially, the compound is produced commercially through the hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde). chemicalbook.com Beyond its use as a repellent, 2-Ethyl-1,3-hexanediol has found applications as a solvent for resins and inks, a plasticizer to enhance the flexibility and durability of plastics, and as a chemical intermediate in the synthesis of polyurethane resins. chemicalbook.comgodavaribiorefineries.comchemicalbull.com It also serves as a hardener in adhesive systems and a coupling agent in shampoos and liquid cleansing creams. mahaautomation.comgodavaribiorefineries.com

Recent academic research has explored novel applications for 2-Ethyl-1,3-hexanediol. For instance, it has been investigated as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles. chemicalbook.comresearcher.liferesearchgate.net Other research has focused on its use as a boron extractant and as a starting material for the selective synthesis of other chemical compounds. chemicalbook.com A 1959 study in the Journal of Agricultural and Food Chemistry detailed a colorimetric method for its determination. acs.org

Interactive Data Table: Key Properties and Applications of 2-Ethyl-1,3-Hexanediol

| Property/Application | Description | Source |

|---|---|---|

| Molecular Formula | C8H18O2 | PubChem nih.gov |

| Molecular Weight | 146.23 g/mol | PubChem nih.gov |

| Appearance | Colorless to pale yellow, viscous liquid | Maha Automations mahaautomation.com, Godavari Biorefineries Ltd. godavaribiorefineries.com |

| Historical Use | Insect repellent | Maha Automations mahaautomation.com, EPA epa.gov |

| Industrial Use | Solvent, plasticizer, chemical intermediate | Benchchem , Godavari Biorefineries Ltd. godavaribiorefineries.com, Chemical Bull Pvt. Ltd. chemicalbull.com |

| Cosmetic Use | Emollient, coupling agent | Maha Automations mahaautomation.com, Godavari Biorefineries Ltd. godavaribiorefineries.com |

| Research Application | Synthesis of nanoparticles, boron extraction | ChemicalBook chemicalbook.com, ResearchGate researchgate.net |

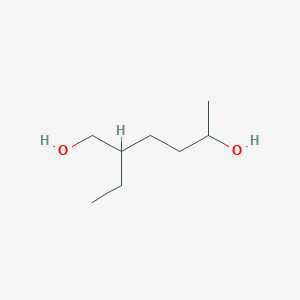

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-8(6-9)5-4-7(2)10/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZNFTWNCBRRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476346 | |

| Record name | 1,5-Hexanediol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58374-34-8 | |

| Record name | 1,5-Hexanediol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 1,3 Hexanediol

Chemical Synthesis Pathways

The synthesis of 2-ethyl-1,3-hexanediol (B165326) is a two-step process that begins with the self-condensation of n-butyraldehyde and is followed by a reduction of the resulting intermediate. google.com

Aldol (B89426) Condensation Routes

The initial step in the synthesis is an aldol condensation reaction, where two molecules of n-butyraldehyde react to form a larger molecule. google.comgoogle.comgoogleapis.com

In the first step, two molecules of n-butyraldehyde undergo an aldol reaction to form the intermediate product, 2-ethyl-3-hydroxyhexanal (B1620174). google.comgoogle.comgoogle.com This reaction involves the formation of a new carbon-carbon bond, creating a β-hydroxy aldehyde. pressbooks.pub

The aldol condensation of n-butyraldehyde is typically catalyzed by bases. google.com Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide, are commonly used catalysts for this reaction. google.comgoogle.com Alkaline earth metal hydroxides can also be employed. google.com These catalysts facilitate the deprotonation of an alpha-carbon on one n-butyraldehyde molecule, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second n-butyraldehyde molecule. While effective, the use of alkali hydroxides as catalysts tends to favor the formation of the erythro isomer of the final product. google.com

Table 1: Comparison of Catalysts in Aldol Condensation

| Catalyst | Reported Yield of 2-Ethyl-1,3-hexanediol | Reference |

|---|---|---|

| Sodium Hydroxide (aqueous solution) | 49.6% | google.com |

| Sodium Hydroxide with Polyethylene (B3416737) Glycol | 56.9% | google.com |

| Potassium Hydroxide in Butanol | 50.4% (intermediate yield) | google.com |

Note: Yields can be influenced by various reaction conditions.

To improve the reaction's controllability and promote the transfer of the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs, a neutral phase-transfer catalyst (PTC) is often used. google.com Polyethylene glycol (PEG) is an example of a neutral phase-transfer catalyst that has been shown to be effective in this process. google.comrasayanjournal.co.inresearchgate.net The use of a PTC like PEG helps to create a more uniform distribution of the catalyst, minimizing localized high concentrations of hydroxide ions which can lead to side reactions. google.com This improved control over the exothermic reaction helps to maximize the yield of the desired intermediate. google.com One study demonstrated that using a 0.25% aqueous solution of NaOH with polyethylene glycol as a phase-transfer catalyst resulted in a 56.9% yield of 2-ethyl-1,3-hexanediol after hydrogenation.

Hydrogenation and Reduction Strategies

The second and final step in the synthesis of 2-ethyl-1,3-hexanediol is the hydrogenation or reduction of the intermediate, 2-ethyl-3-hydroxyhexanal. google.com This step converts the aldehyde functional group into a primary alcohol.

This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents. google.com A commonly used catalyst for the hydrogenation is Raney nickel. google.comgoogle.com The hydrogenation is typically carried out at elevated temperatures and pressures. For example, hydrogenation with a Raney nickel catalyst can be performed at a temperature of 100°C and a hydrogen pressure of 20-40 bar. google.comgoogle.com Other reducing agents, such as sodium borohydride (B1222165), can also be used to effect this transformation. google.com

Catalytic Hydrogenation of 2-Ethyl-3-hydroxyhexanal (Butyraldol)

The synthesis of 2-ethyl-1,3-hexanediol is well-established in organic chemistry, typically involving a two-step process that starts with n-butyraldehyde. google.comgoogle.com The first step is an aldol condensation reaction where two molecules of n-butyraldehyde react in the presence of a catalyst, such as an alkali metal hydroxide, to form the intermediate compound, 2-ethyl-3-hydroxyhexanal, also known as butyraldol. google.comgoogle.com

Following the aldol condensation, the crucial second step is the hydrogenation of the aldehyde group in 2-ethyl-3-hydroxyhexanal to a primary alcohol, which converts the intermediate into the final product, 2-ethyl-1,3-hexanediol. google.comgoogle.com This transformation is most commonly achieved through catalytic hydrogenation, where the intermediate is treated with hydrogen gas in the presence of a suitable metal catalyst. google.comgoogle.com

Efficacy of Raney Nickel Catalysts

Among various hydrogenation catalysts, Raney nickel is a frequently employed and effective choice for the conversion of 2-ethyl-3-hydroxyhexanal to 2-ethyl-1,3-hexanediol. google.comgoogle.com Raney nickel, a fine-grained solid composed mainly of nickel, is known for its stability and high catalytic activity at room temperature, making it suitable for a wide range of industrial hydrogenation processes. wikipedia.orgacs.org Its large surface area, which can be around 100 m² per gram, provides numerous active sites for the reaction to occur, enhancing its efficiency. wikipedia.org

The versatility of Raney nickel allows it to be used in the hydrogenation of numerous functional groups, including the carbonyl group in aldehydes. preciouscatalyst.com It can be utilized in both batch and continuous hydrogenation processes. preciouscatalyst.com In the synthesis of 2-ethyl-1,3-hexanediol, Raney nickel effectively catalyzes the reduction of the aldehyde functional group in the butyraldol intermediate to a hydroxyl group. google.comgoogle.com

Reaction Conditions: Temperature and Pressure Parameters

The catalytic hydrogenation of 2-ethyl-3-hydroxyhexanal is performed under specific temperature and pressure conditions to ensure efficient conversion. The reaction is typically carried out at temperatures ranging from 30 to 200°C and hydrogen pressures between 5 and 100 bar. google.comgoogle.com More preferential conditions are often cited within the range of 60 to 140°C and 10 to 60 bar. google.comgoogle.com

One specific example detailed in patent literature describes the hydrogenation of the intermediate using a Raney nickel catalyst at a temperature of 100°C and a hydrogen pressure of 50 atmospheres for one hour. google.com Another process reports achieving a good yield by conducting the hydrogenation with Raney nickel at 100°C and 20 bar of hydrogen pressure.

| Parameter | General Range | Preferred Range | Specific Examples |

|---|---|---|---|

| Temperature | 30 - 200 °C | 60 - 140 °C | 100 °C |

| Pressure | 5 - 100 bar | 10 - 60 bar | 20 bar, 50 atm |

Alternative Reducing Agents (e.g., Sodium Borohydride)

While catalytic hydrogenation is a common industrial method, the reduction of 2-ethyl-3-hydroxyhexanal can also be accomplished using chemical reducing agents. google.comgoogle.com Sodium borohydride (NaBH₄) is a notable alternative for this conversion. google.comgoogle.comquora.comsci-hub.se Sodium borohydride is a selective reducing agent that is particularly effective at reducing aldehydes and ketones to their corresponding alcohols. youtube.com The reaction involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon of the aldehyde. quora.comyoutube.com This method is often used in laboratory-scale synthesis. quora.com

Optimization of Synthetic Yields and Controllability

Optimizing the yield and controllability of 2-ethyl-1,3-hexanediol synthesis involves refining both the initial aldol condensation and the subsequent hydrogenation step. For the aldol condensation, reaction temperature is a key parameter, generally maintained between 0°C and 100°C. To improve reaction rates and control, phase-transfer catalysts, such as polyethylene glycol, can be used in conjunction with the alkali hydroxide catalyst.

In one optimized process, using a 0.25% aqueous solution of NaOH with a phase-transfer catalyst for the aldol step, followed by hydrogenation with Raney nickel at 100°C and 20 bar, resulted in a 56.9% yield of 2-ethyl-1,3-hexanediol. google.com Another example, maintaining the reaction temperature at 32°C for 3 hours during the condensation step before hydrogenation, achieved a similar yield of 56.3%. google.com After hydrogenation, the final product is typically purified by vacuum distillation. google.comgoogle.com

Bio-based Production Routes for Branched Diols

In addition to traditional chemical synthesis, bio-based methods are emerging as a promising and sustainable approach for producing branched diols like 2-ethyl-1,3-hexanediol. These routes leverage engineered microorganisms and enzymatic pathways to convert renewable feedstocks into valuable chemicals.

Polyketide Synthase (PKS) Platform Approaches

A novel biosynthetic approach utilizes a modular polyketide synthase (PKS) platform for the efficient production of medium- and branched-chain diols. researchgate.netbiorxiv.orgresearchgate.netescholarship.orgosti.gov This platform engineers microbes, such as Streptomyces albus, to produce various valuable compounds. researchgate.netescholarship.org The system takes advantage of a versatile loading module from the rimocidin (B1680639) PKS and NADPH-dependent terminal thioreductases. biorxiv.orgresearchgate.net

By replacing the standard acyltransferase in the extension module with one specific for ethylmalonyl-CoA, the PKS machinery can incorporate ethyl branches, enabling the production of branched-chain diols. researchgate.netresearchgate.netescholarship.orgosti.gov The PKS pathway produces a terminal aldehyde, which is then reduced to the corresponding diol by alcohol dehydrogenases. researchgate.netbiorxiv.orgescholarship.orgosti.gov This engineered PKS platform has successfully demonstrated the production of nine different 1,3-diols, including the difficult-to-produce 2-ethyl-1,3-hexanediol, with titers reaching up to 1 g/L in shake flasks. researchgate.net This demonstrates the high tunability and efficiency of the platform for creating complex, industrially relevant chemicals from simple biological precursors. researchgate.netresearchgate.netescholarship.org

Utilization of Modular PKS and Terminal Thioreductases

A novel biosynthetic platform leverages a modular Type I Polyketide Synthase (PKS) system for the targeted synthesis of 2-ethyl-1,3-hexanediol biorxiv.orgresearchgate.netosti.gov. This engineered pathway begins with a versatile loading module from the rimocidin PKS, which initiates the carbon chain assembly biorxiv.orgescholarship.org. The core of this platform is the modular nature of PKSs, which act as a programmable assembly line, adding two-carbon units to a growing chain researchgate.net.

A critical innovation in this system is the integration of previously unexploited NADPH-dependent terminal thioreductases (TRs) biorxiv.orgbiorxiv.org. These enzymes act on the polyketide chain once it is assembled, reducing the terminal thioester to an aldehyde. This aldehyde intermediate is the direct precursor to the final diol product researchgate.netescholarship.org. This PKS-TR platform provides a highly tunable and efficient method for generating the specific carbon skeleton required for 2-ethyl-1,3-hexanediol osti.govescholarship.org.

Enzymatic Reduction with Alcohol Dehydrogenases

The final step in the biosynthesis of 2-ethyl-1,3-hexanediol via the PKS-TR platform is the reduction of the terminal aldehyde group to a primary alcohol researchgate.net. This conversion is accomplished through the action of specific alcohol dehydrogenases (ADHs) biorxiv.orgescholarship.org. By introducing and expressing specific ADHs in the host organism, the aldehyde generated by the PKS-TR machinery is efficiently converted into the corresponding 1,3-diol, completing the synthesis biorxiv.orgosti.gov. The selection of an appropriate ADH is crucial for ensuring high conversion rates and specificity towards the aldehyde substrate biorxiv.org.

Role of Acyltransferases (Malonyl-CoA vs. Methyl-/Ethylmalonyl-CoA) in Branched-Chain Diol Production

The production of branched-chain diols, such as 2-ethyl-1,3-hexanediol, is made possible by manipulating the extender units used by the PKS modules biorxiv.org. Standard PKS modules incorporate malonyl-CoA to add a linear two-carbon unit to the growing polyketide chain nih.gov. To create a branched structure, the malonyl-CoA-specific acyltransferase (AT) domain within an extension module is replaced with an AT domain that specifically recognizes and incorporates alternative extender units like methylmalonyl-CoA or ethylmalonyl-CoA biorxiv.orgosti.govescholarship.org.

For the synthesis of 2-ethyl-1,3-hexanediol, an AT domain specific for ethylmalonyl-CoA is utilized. This strategic replacement enables the programmed incorporation of an ethyl branch at the correct position on the carbon backbone, a key feature that was previously challenging to achieve biosynthetically biorxiv.orgresearchgate.net. This demonstrates the power of PKS engineering to control the precise architecture of the final product by selecting specific starter and extender units biorxiv.org.

Microbial Transformation Studies (e.g., in Streptomyces albus)

The engineered PKS-based biosynthetic platform for 2-ethyl-1,3-hexanediol production has been successfully implemented in the microbial host Streptomyces albus biorxiv.orgbiorxiv.org. Streptomyces species are well-suited for this purpose as they are natural producers of a wide array of polyketides and possess the necessary metabolic precursors and cellular machinery to support complex PKS activity nih.gov.

In a demonstration of this platform, engineered S. albus strains were shown to produce nine different 1,3-diols, including 2-ethyl-1,3-hexanediol biorxiv.orgbiorxiv.org. By tuning the production of the necessary acyl-CoA substrates within the microbial host, researchers achieved high titers of specific diols, reaching up to 1 g/L in shake flask experiments biorxiv.orgbiorxiv.org. These studies underscore the viability of using engineered Streptomyces as a robust and efficient cell factory for the production of branched-chain diols biorxiv.org.

Table 1: Diols Produced by Engineered S. albus using PKS-TR Platform

| Compound Produced | Starter Unit | Extender Unit(s) | Achieved Titer (Example) |

|---|---|---|---|

| 1,3-Butanediol | Acetyl-CoA | Malonyl-CoA | High |

| 2-Ethyl-1,3-Hexanediol | Butyryl-CoA | Ethylmalonyl-CoA, Malonyl-CoA | Demonstrated |

| Other 1,3-Diols (various) | Various Acyl-CoAs | Malonyl-CoA, Methylmalonyl-CoA | Up to 1 g/L |

Data synthesized from Dan, Q., et al. (2024/2025). biorxiv.orgbiorxiv.orgresearchgate.net

Challenges in Metabolic Pathway Development for Medium- and Branched-Chain Diols

Despite the successes in biosynthesizing compounds like 2-ethyl-1,3-hexanediol, significant challenges remain in the development of metabolic pathways for medium- and branched-chain diols. The biosynthesis of these non-natural molecules often requires the design of entirely new pathways, as natural routes are rare researchgate.netresearchgate.net.

Key challenges include:

Pathway Toxicity and Metabolic Imbalances: The accumulation of pathway intermediates or the final diol products can be toxic to the microbial host, inhibiting growth and productivity rug.nl. Furthermore, diverting significant metabolic flux towards the synthetic pathway can create imbalances in the cell's central metabolism nih.gov.

Enzyme Efficiency and Specificity: The enzymes used in these novel pathways, which are often sourced from different organisms, may not function optimally in the new host. Limited activity of rate-limiting enzymes can create bottlenecks in the production process rug.nl.

Cofactor Availability: Many enzymatic steps, particularly reductions carried out by dehydrogenases, require cofactors like NADPH or NADH. Ensuring a sufficient and balanced supply of these cofactors is crucial for pathway efficiency nih.gov.

Complex Cellular Networks: A limited understanding of the intricate regulatory networks within the host cell makes it difficult to predict the effects of genetic modifications. Overcoming these hurdles requires advanced tools in metabolic engineering, synthetic biology, and computational modeling to optimize host strains and pathway performance for industrial-scale production nih.govnih.gov.

Applications in Materials Science and Polymer Chemistry Research

Intermediacy in Polymer and Resin Synthesis

As a diol, 2-ethyl-1,5-hexanediol can serve as a fundamental building block for condensation polymers. The two hydroxyl groups provide the necessary functionality to react with other monomers, such as diisocyanates or dicarboxylic acids, to form long polymer chains.

Polyurethanes are a versatile class of polymers formed by the reaction of a polyol with a diisocyanate or polyisocyanate. dur.ac.uk The hydroxyl groups of the polyol react with the isocyanate groups to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone. dur.ac.uk Simple diols, often referred to as glycols, are common low molecular weight reactants in this process. dur.ac.uk While specific research detailing the use of 2-ethyl-1,5-hexanediol is not widely documented, its structural isomer, 2-ethyl-1,3-hexanediol (B165326), is noted for its use as a chemical intermediate in the production of polyurethane resins. atamanchemicals.com The incorporation of a branched diol like 2-ethyl-1,5-hexanediol into a polyurethane structure would be expected to influence the final properties of the resin, such as hardness, flexibility, and thermal characteristics, due to the ethyl side chain.

Polyester (B1180765) resins are synthesized through the polycondensation reaction between diols and dicarboxylic acids (or their derivatives). dur.ac.uk The properties of the resulting polyester are highly dependent on the structure of the monomer units. The use of a branched diol like 2-ethyl-1,5-hexanediol can impart specific characteristics to the polymer. For instance, its isomer, 2-ethyl-1,3-hexanediol, is used in the formulation of polyester resins and polyester plasticizers. khneochem.co.jp Polyester plasticizers are lower molecular weight polyesters that are added to other polymers, like PVC, to increase their flexibility. The inclusion of a branched structure from the diol component can affect the plasticizer's viscosity, compatibility, and performance.

Functionalization for Advanced Materials

Beyond its role as a basic monomer, 2-ethyl-1,5-hexanediol has potential applications in the synthesis of specialized, functional materials where it can act as a reactive medium or a structural component that imparts specific properties.

The non-hydrolytic sol-gel method is a technique used to synthesize metal oxide nanoparticles with good control over size, shape, and crystallinity. In this process, a metal precursor reacts in a non-aqueous medium, often at elevated temperatures. Certain high-boiling point alcohols can act as both a solvent and a reactant in this synthesis. While direct studies involving 2-ethyl-1,5-hexanediol are not prevalent, its isomer, 2-ethyl-1,3-hexanediol, has been identified as a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles through this method. atamanchemicals.com In such a role, the diol can influence the reaction kinetics and the surface chemistry of the resulting nanoparticles.

Design of Polymers with Tunable Properties

The deliberate selection of monomers with specific structural features, such as branching, is a key strategy for designing polymers with tailored thermal and mechanical properties.

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The structure of the polymer chain significantly influences this temperature. The incorporation of branched diols, such as 2-ethyl-1,5-hexanediol, into a polymer backbone has a predictable effect on the Tg.

Research has shown that the presence of methyl or ethyl branches on the diol monomer increases the glass transition temperature of the resulting polymer compared to equivalent polymers made with linear primary diols. nih.govrsc.org This effect is attributed to several factors:

Reduced Chain Flexibility: The side chain (in this case, an ethyl group) restricts the rotational freedom of the polymer backbone. nih.gov

Increased Steric Hindrance: The bulky side group creates steric interactions between adjacent polymer chains, hindering their ability to move past one another. nih.gov

Altered Free Volume: Branching affects how the polymer chains pack together, influencing the free volume within the material, which in turn affects the Tg. acs.org

Studies on various polyesters have consistently demonstrated that secondary diols (where the hydroxyl groups are not at the very end of the chain, a characteristic related to branching) lead to polymers with higher Tg values than their primary diol counterparts. rsc.orgrsc.org Therefore, using 2-ethyl-1,5-hexanediol as a monomer is a viable strategy for increasing the Tg of polymers like polyesters, thereby enhancing their thermal stability and modifying their mechanical properties. acs.org

Data Tables

Table 1: Potential Applications of 2-ethyl-1,5-hexanediol in Materials Science

| Application Area | Specific Role | Potential Impact on Material Properties |

|---|---|---|

| Polymer Synthesis | Intermediate/Monomer | Modifies flexibility, hardness, and thermal stability. |

| Precursor for Resins | Influences viscosity and performance of polyurethanes and polyesters. | |

| Advanced Materials | Reactive Solvent | Can influence reaction kinetics and surface chemistry in nanoparticle synthesis. |

| Polymer Design | Tg Modifier | Increases glass transition temperature (Tg) by reducing chain flexibility. |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,5-Hexanediol, 2-ethyl- |

| 2-ethyl-1,3-hexanediol |

| Diisocyanate |

| Dicarboxylic Acid |

Reactivity of Branched Diols in Polymerization Processes

The reactivity of diols in polymerization processes, particularly in the synthesis of polyesters, is significantly influenced by their molecular structure. The presence of alkyl branches along the main chain, as seen in 2-ethyl-1,5-hexanediol, introduces steric and electronic effects that differentiate their behavior from that of their linear counterparts, such as 1,6-hexanediol (B165255).

The introduction of a branch in a diol monomer can impact polymerization kinetics and the final properties of the polymer. nih.gov Generally, achieving high molecular weight polymers using branched secondary (2°) diols can be more challenging than with linear primary (1°) diols. acs.org For instance, studies on furandioate-adipate copolyesters have shown that longer transesterification times and a greater excess of the diol monomer are necessary to achieve molecular weights greater than 20 kDa when using secondary alcohol diols. nih.govacs.org This is often attributed to the steric hindrance caused by the alkyl branch, which can impede the access of catalytic species or reactive groups to the hydroxyl functionalities.

However, the chain length of the diol can counteract some of these steric effects. Research has indicated that longer-chain secondary diols are more reactive than their shorter-chain counterparts, often resulting in polymers with higher molecular weights. nih.govrsc.org This increased reactivity in longer-chain branched diols is thought to be due to a reduction in steric hindrance and a suppression of side reactions, such as dehydration to form cyclic ethers. nih.gov

The branched structure also has a profound effect on the physical properties of the resulting polymers. A key finding is that the use of secondary diols often leads to polymers with higher glass transition temperatures (Tg) compared to those synthesized from equivalent primary diols. acs.orgrsc.org The presence of methyl or ethyl branches restricts chain flexibility and increases steric interactions between polymer chains, which in turn raises the Tg. nih.gov Furthermore, the introduction of such branches tends to reduce or eliminate the crystallinity of the polymer. acs.org For example, polyesters based on the linear 1,6-hexanediol have been shown to be highly crystalline, while those derived from its branched isomer are entirely amorphous. rsc.org This disruption of chain packing is a direct consequence of the stereo-irregularity introduced by the branched monomer.

The rate of biodegradation of polyesters can also be tuned by the choice of diol. Studies have shown that copolyesters synthesized from secondary alcohol diols exhibit significantly decreased rates of enzymatic hydrolysis compared to their linear equivalents, a factor that can be used to fine-tune the stability of the polymer. nih.govacs.org

The following table summarizes the general effects of incorporating branched diols into polyester structures compared to their linear isomers, based on research findings.

| Property | Linear Diol (e.g., 1,6-Hexanediol) | Branched Diol (e.g., 2-ethyl-1,5-hexanediol) | Reference |

| Polymerization Reactivity | Generally higher | Can be lower due to steric hindrance; may require longer reaction times or excess monomer. | nih.govacs.org |

| Crystallinity | Often semi-crystalline to highly crystalline | Typically amorphous | rsc.org |

| Glass Transition Temp. (Tg) | Lower | Higher | nih.govacs.orgrsc.org |

| Enzymatic Hydrolysis Rate | Faster | Slower | nih.govacs.org |

| Resulting Polymer Flexibility | More flexible chains | Reduced chain flexibility | nih.gov |

Advanced Analytical Methodologies in 2 Ethyl 1,3 Hexanediol Research

Spectroscopic Techniques for Reaction Monitoring (e.g., IR spectroscopy in kinetics studies)

In the synthesis of 2-Ethyl-1,3-hexanediol (B165326), which is typically produced from n-butyraldehyde through an aldol (B89426) condensation followed by hydrogenation, monitoring the reaction progress is key to maximizing yield and purity. google.comgoogle.com In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time investigation of reaction kinetics. nih.gov This non-invasive method allows for the continuous tracking of the concentration of reactants, intermediates, and products by measuring the absorption of infrared radiation at specific vibrational frequencies corresponding to their functional groups. nih.govyoutube.com

During the aldol condensation of n-butyraldehyde, FTIR can monitor the decrease in the aldehyde C=O stretching band and the appearance of the β-hydroxy aldehyde intermediate. In the subsequent hydrogenation step to form 2-Ethyl-1,3-hexanediol, the disappearance of the carbonyl group and the evolution of the O-H stretching bands of the diol can be tracked. This continuous data stream enables the determination of reaction rates, catalyst efficiency, and the influence of process parameters like temperature and pressure on the reaction kinetics. google.com The ability to make immediate adjustments based on real-time data is a significant advantage for process optimization and control. nih.gov

Table 1: Application of FTIR Spectroscopy in Monitoring 2-Ethyl-1,3-Hexanediol Synthesis

| Reaction Stage | Key Functional Group Change | Typical Wavenumber Range (cm⁻¹) | Information Gained |

|---|---|---|---|

| Aldol Condensation | Aldehyde (C=O) consumption | 1720-1740 | Rate of reactant consumption |

| Hydroxyl (O-H) formation | 3200-3600 | Formation of intermediate | |

| Hydrogenation | Carbonyl (C=O) disappearance | 1720-1740 | Conversion of intermediate |

Quantitative Analysis in Complex Mixtures (e.g., for boron extraction validation)

2-Ethyl-1,3-hexanediol is widely utilized as a solvent extraction agent for the removal and recovery of boron from various aqueous sources, including brine, wastewater, and materials intended for high-purity applications like solar-grade silicon. elsevierpure.combohrium.comresearchgate.net Validating the efficiency of this extraction process requires precise and reliable analytical methods to quantify the low concentrations of boron remaining in the aqueous phase or present in the organic extract.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a preferred method for the determination of boron concentration due to its high sensitivity, precision, and accuracy, especially at low levels. uii.ac.id The technique is used to determine the residual boron content in samples after extraction with 2-Ethyl-1,3-hexanediol. elsevierpure.comresearchgate.net In this method, the sample is introduced into an argon plasma, which excites the boron atoms. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample.

ICP-OES is noted for its ability to handle complex matrices and its multielement capability, although for boron analysis, specific protocols are often recommended to avoid issues like memory effects from borosilicate glassware. uii.ac.idborax.com Research has demonstrated its successful application in quantifying trace amounts of boron in high-purity silica (B1680970) for solar-grade silicon production following extraction with 2-Ethyl-1,3-hexanediol. elsevierpure.comresearchgate.net In one study, this method was used to confirm that residual boron content was reduced to less than 1.0 ppm. elsevierpure.comresearchgate.net

Table 2: Performance Characteristics of ICP-OES for Boron Determination

| Parameter | Typical Value | Significance in Boron Analysis | Reference |

|---|---|---|---|

| Wavelengths (nm) | 249.678, 249.772, 208.956 | Provides options for sensitivity and avoiding spectral interference. | borax.com |

| Limit of Detection (LOD) | 1.24 mg/L | Defines the lowest concentration that can be reliably detected. | uii.ac.id |

| Limit of Quantification (LOQ) | 4.13 mg/L | Defines the lowest concentration that can be accurately measured. | uii.ac.id |

| Precision (%RSD) | 0.14% - 0.54% | Indicates high reproducibility of measurements. | uii.ac.id |

| Accuracy (% Recovery) | 95.05% - 98.61% | Shows the closeness of the measured value to the true value. | uii.ac.id |

Colorimetric assays offer a simpler and more accessible alternative to plasma spectrometry for boron quantification. The Azomethine-H method is a widely used spectrophotometric technique for determining boron concentrations in various samples, including water and industrial materials. uga.eduhach.comresearchgate.net The method is based on the reaction of borate (B1201080) ions with Azomethine-H in a buffered solution to form a stable, yellow-colored complex. hach.com The intensity of the color, which is proportional to the boron concentration, is measured using a colorimeter or spectrophotometer at a specific wavelength, typically around 410-430 nm. uga.eduhach.com

This method is valued for its sensitivity and high selectivity for boron. hach.com It can be applied to the aqueous phase after boron has been extracted using 2-Ethyl-1,3-hexanediol to determine the remaining boron concentration and thus calculate the extraction efficiency. Studies have shown the method to be linear over a specific concentration range and to have a low limit of detection. institutsunandoe.ac.idresearchgate.net

Table 3: Key Parameters of the Azomethine-H Method for Boron Analysis

| Parameter | Typical Value / Condition | Purpose | Reference |

|---|---|---|---|

| Measurement Wavelength | 410 - 430 nm | Wavelength of maximum absorbance for the boron-azomethine-H complex. | uga.eduhach.comresearchgate.net |

| Optimal pH | ~5.2 | Ensures optimal conditions for complex formation. | researchgate.net |

| Reaction Time | 40 - 60 minutes | Allows for complete color development before measurement. | uga.eduhach.com |

| Linear Concentration Range | Up to 3 ppm | Defines the range over which absorbance is proportional to concentration. | researchgate.net |

| Limit of Detection (LOD) | 0.0514 ppm | Indicates the sensitivity of the method for trace boron analysis. | researchgate.net |

Environmental Fate and Degradation Mechanisms: Research Gaps and Future Directions

Current Data Limitations on Environmental Persistence and Degradation

A significant challenge in evaluating the environmental risk of 2-ethyl-1,5-hexanediol is the scarcity of specific data on its persistence and degradation. Publicly available scientific literature and environmental databases contain limited empirical information regarding its half-life in various environmental compartments such as soil, water, and air. This lack of data makes it difficult to definitively classify the compound's persistence characteristics. The toxicological properties of the closely related 2-ethyl-1,3-hexanediol (B165326) have not been fully investigated, and it is likely mobile in the environment due to its water solubility fishersci.comindustrialchemicals.gov.aunih.gov. The absence of comprehensive studies on 2-ethyl-1,5-hexanediol necessitates a cautious approach, relying on extrapolation from structurally similar chemicals to predict its environmental behavior.

Importance of Filling Data Gaps for Environmental Risk Assessment in Research

The significant data gaps regarding the environmental fate and degradation of 2-ethyl-1,5-hexanediol present a major challenge for conducting a thorough environmental risk assessment rsc.orgnepc.gov.auregulations.govsetac.org. Environmental fate data are crucial for predicting the persistence, transport, and potential exposure concentrations of a chemical in the environment fera.co.ukrsc.orgcanada.ca.

Without this information, risk assessments must rely on estimations and models, which can have a high degree of uncertainty rsc.orgrsc.org. Obtaining empirical data on the biodegradation rates (both aerobic and anaerobic), photolysis rates, and potential for bioaccumulation is essential for:

Accurate Exposure Modeling : To predict the concentrations of 2-ethyl-1,5-hexanediol that organisms might be exposed to in various environmental compartments.

Persistence Assessment : To determine if the compound is likely to persist in the environment and potentially cause long-term adverse effects.

Regulatory Decision-Making : To provide a sound scientific basis for regulations and guidelines concerning the use and disposal of this chemical nih.gov.

Future research should prioritize conducting standardized tests to determine the key environmental fate properties of 2-ethyl-1,5-hexanediol. This will enable a more accurate and reliable assessment of its potential environmental risks and ensure its safe use.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-ethyl-1,3-hexanediol (B165326) involves the aldol (B89426) condensation of n-butyraldehyde, catalyzed by an alkali metal hydroxide (B78521), followed by the hydrogenation of the intermediate, 2-ethyl-3-hydroxyhexanal (B1620174). google.comzhishangchemical.comsmolecule.com Future research is aimed at developing more sustainable and efficient synthetic pathways.

Key areas of development include:

Green Catalysis: Exploration of environmentally benign catalysts to replace traditional alkali hydroxides and heavy metal hydrogenation catalysts. This aligns with the broader goals of green chemistry to reduce waste and energy consumption in chemical processes. researchgate.net

Biocatalysis and Fermentation: Investigating the potential for biosynthesis of 2-ethyl-1,3-hexanediol or its precursors. Microbial fermentation routes, which are used for other diols, could offer a renewable-feedstock-based alternative to petroleum-derived n-butyraldehyde.

Process Optimization: A patented method has demonstrated that using a neutral phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG 400), in the aldol condensation step can improve reaction control and lead to yields of over 50%. google.comgoogle.com Further optimization of reaction conditions, such as temperature and pressure during the hydrogenation step with catalysts like Raney nickel, continues to be an area of interest to maximize yield and minimize byproducts. google.comgoogle.com

| Parameter | Condition | Catalyst | Yield | Reference |

| Aldol Condensation | Cooled to 11°C, maintained at 30-32°C | 0.25% aqueous NaOH with PEG 400 | - | google.com |

| Hydrogenation | 100°C, 20 bar H₂ pressure | Raney nickel | 56.9% | google.com |

Exploration of New Catalytic Applications and Mechanistic Insights

While primarily known as a monomer and solvent, the unique structure of 2-ethyl-1,3-hexanediol lends itself to potential applications in catalysis. Its diol functionality allows it to act as a ligand for metal centers or as a reactive solvent in specialized syntheses.

Emerging research directions include:

As a Reactive Solvent: 2-Ethyl-1,3-hexanediol can be used as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles. guidechem.com

As a Precursor for Catalysis: It serves as a starting material for the selective synthesis of other valuable chemicals, such as 2-ethyl-1-hydroxy-3-hexanone through oxidation.

Mechanistic Studies: The advancement of computational chemistry offers powerful tools to elucidate reaction mechanisms and predict the catalytic behavior of molecules like 2-ethyl-1,3-hexanediol. nih.gov Such computational studies can provide insights into how the diol might interact with transition metal centers, potentially leading to the design of new, highly selective catalysts for organic reactions. nih.govnih.gov

Advanced Characterization of Diastereoisomeric Mixtures and their Properties

2-Ethyl-1,3-hexanediol possesses two chiral centers, meaning it exists as a mixture of diastereoisomers, specifically DL- (threo) and meso- (erythro) forms. sigmaaldrich.comtcichemicals.com The commercially available product is typically a mixture of these isomers. The precise ratio of these stereoisomers can influence the compound's physical and biological properties.

Future research should focus on:

Stereoselective Synthesis: Developing synthetic methods that can control the stereochemical outcome is a significant area of research. The choice of catalyst in the initial aldol condensation step can influence the threo/erythro ratio. For example, alkali hydroxides tend to favor the erythro isomer, while alkali metal alkoxides may produce a higher proportion of the threo isomer.

Advanced Separation and Characterization: The development of more efficient techniques for separating the different stereoisomers is crucial. Once isolated, advanced analytical methods can be used to fully characterize the distinct properties (e.g., melting point, boiling point, solubility, biological activity) of each isomer.

Structure-Property Relationships: A deeper understanding of how the specific 3D arrangement of the hydroxyl groups in each isomer affects its function is needed. This is particularly relevant for applications in cosmetics and as an insect repellent, where stereochemistry can play a critical role in biological activity.

Expanding Applications in Specialty Polymer and Material Science

2-Ethyl-1,3-hexanediol is a valuable building block in polymer chemistry, utilized in the production of polyurethane and polyester (B1180765) resins. guidechem.comatamanchemicals.comkhneochem.co.jp Its branched structure and diol functionality are key to its role as a monomer and plasticizer. atamanchemicals.comgodavaribiorefineries.com

Emerging applications and research opportunities include:

High-Performance Copolyesters: The introduction of methyl branching in diol monomers has been shown to increase the glass transition temperature (Tg), hydrophobicity, and resistance to biodegradation in certain copolyesters. acs.orgnih.gov Research into incorporating 2-ethyl-1,3-hexanediol into novel copolyesters could allow for the fine-tuning of material properties for specific applications, such as specialty coatings and biodegradable plastics. acs.orgnih.gov

Biodegradable Polymers: While branching can sometimes slow degradation, some studies have shown that relatively short branches on polymers like poly(butylene succinate) (PBS) can improve biodegradability and mechanical properties such as elongation at break without significantly reducing tensile strength. nih.gov Further investigation is needed to understand how the specific ethyl-branched structure of 2-ethyl-1,3-hexanediol influences the properties and end-of-life profile of the resulting polymers.

Coalescing Aids: The compound acts as a coalescing aid in latex paints, where it facilitates the formation of a continuous film as the paint dries. specialchem.com Further research could optimize its use in low-VOC (volatile organic compound) paint formulations.

| Property Influenced by Branching | Observation in Polyesters | Reference |

| Glass Transition Temperature (Tg) | Increased with methyl branching | acs.orgnih.gov |

| Hydrophobicity | Increased with methyl branching | acs.orgnih.gov |

| Rate of Enzymatic Hydrolysis | Decreased with methyl branching in secondary alcohol diols | acs.orgnih.gov |

| Biodegradability | Short branches may cause an improvement in some cases | nih.gov |

Comprehensive Environmental Impact and Degradation Studies

Understanding the environmental fate and toxicological profile of 2-ethyl-1,3-hexanediol and its derived materials is essential for sustainable application. Current data indicates low acute toxicity. industrialchemicals.gov.aucir-safety.org

Future research should be directed towards:

Biodegradation Pathways: While studies on related polyesters provide some insight, detailed investigations into the specific microbial and enzymatic degradation pathways of 2-ethyl-1,3-hexanediol itself are needed. acs.orgnih.gov Its water solubility suggests it is likely to be mobile in the environment. fishersci.com

Life-Cycle Assessment (LCA): Comprehensive LCAs of polymers synthesized using 2-ethyl-1,3-hexanediol are required. These assessments would evaluate the environmental impact from raw material extraction and synthesis to the product's end-of-life, including degradation and potential for recycling.

Metabolism and Excretion: The compound is absorbed through the skin, metabolized, and primarily eliminated via urine. industrialchemicals.gov.aucir-safety.org Further studies could investigate long-term exposure and the bioaccumulation potential of the compound and its metabolites. A related compound, 2-ethyl-1-hexanol, has been identified as an indoor air pollutant resulting from the hydrolysis of plasticizers, highlighting the need to understand the long-term stability and potential emissions from materials containing 2-ethyl-1,3-hexanediol. nih.gov

Q & A

Q. What are the common laboratory synthesis routes for 2-ethyl-1,5-hexanediol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are documented:

- Reduction of adipates : Adipic acid derivatives (e.g., dimethyl adipate) are reduced using lithium aluminium hydride (LiAlH₄), yielding ~70–85% under anhydrous conditions. Impurities like residual esters require post-synthesis purification via fractional distillation .

- Esterification-hydrogenation : Carboxylic acids (e.g., 6-hydroxycaproic acid) are esterified with methanol or ethanol, followed by hydrogenation over copper-based catalysts (e.g., Cu-Zn-Al) at 150–200°C. Catalyst stability and H₂ pressure (5–10 MPa) critically affect selectivity toward diols over mono-alcohol byproducts .

Q. How does the molecular structure of 2-ethyl-1,5-hexanediol influence its solubility and reactivity compared to linear diols like 1,6-hexanediol?

- Methodological Answer : The ethyl branch at the second carbon introduces steric hindrance, reducing hydrogen-bonding capacity compared to linear analogs. This results in:

- Lower water solubility : ~15% less than 1,6-hexanediol at 25°C, as shown in phase diagrams .

- Altered reactivity in polymerization : Slower esterification kinetics in polyurethane synthesis due to restricted hydroxyl group accessibility. Kinetic studies recommend elevated temperatures (≥80°C) for comparable reaction rates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported temporal effects of 2-ethyl-1,5-hexanediol on biomolecular condensate dissolution?

- Methodological Answer : Discrepancies arise from exposure duration and concentration thresholds:

- Short-term exposure (≤30 min, 5–7% v/v): Reversible condensate dissolution via disruption of hydrophobic protein-RNA interactions, validated by fluorescence recovery after photobleaching (FRAP) assays .

- Long-term exposure (>2 hours, ≥10% v/v): Irreversible aggregation due to protein denaturation, confirmed via circular dichroism (CD) spectroscopy. Researchers should standardize treatment protocols using live-cell imaging with mCherry-tagged condensate markers (e.g., FUS or TDP-43) .

Q. How can catalytic systems be optimized for selective hydrogenolysis in biomass-derived 2-ethyl-1,5-hexanediol synthesis?

- Methodological Answer : Biomass routes (e.g., furfural hydrogenation) face challenges in selectivity:

- Bimetallic catalysts : Pt-Co/SiO₂ (1:1 molar ratio) improves diol selectivity to 92% by suppressing decarbonylation side reactions. Reaction conditions: 120°C, 3 MPa H₂, aqueous phase .

- Solvent engineering : Polar aprotic solvents (e.g., γ-valerolactone) enhance intermediate stabilization, reducing catalyst deactivation. Kinetic modeling shows a 40% increase in turnover frequency compared to water-only systems .

Q. What analytical techniques are most effective for quantifying 2-ethyl-1,5-hexanediol’s impact on 3D chromatin reorganization?

- Methodological Answer : Multi-modal approaches are required:

- Chromatin conformation capture (Hi-C) : Detects weakened long-range interactions (e.g., A/B compartment shifts) post-treatment. Normalization against DMSO controls is critical .

- Single-molecule tracking : Fluorescently labeled histones (H2B-GFP) reveal reduced chromatin mobility in treated cells, correlating with transcriptional repression observed via RNA-seq .

Data Contradiction Analysis

Q. Why do studies report conflicting results on 2-ethyl-1,5-hexanediol’s cryoprotective efficacy in biological samples?

- Methodological Answer : Variability stems from:

- Sample type : Mammalian cells tolerate ≤10% v/v, while plant tissues require ≥15% for vitrification. Cross-study comparisons must account for osmotic stress thresholds .

- Cooling rate : Slow freezing (−1°C/min) maximizes diol efficacy by enabling gradual water replacement, whereas rapid freezing induces ice crystallization despite treatment. Differential scanning calorimetry (DSC) data confirm this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.